3-(1-Amino-3-hydroxypropyl)phenol

Description

BenchChem offers high-quality 3-(1-Amino-3-hydroxypropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Amino-3-hydroxypropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

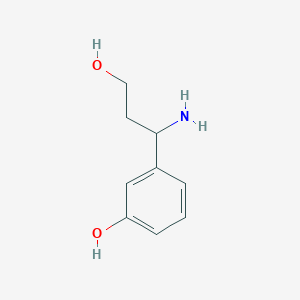

Structure

3D Structure

Properties

IUPAC Name |

3-(1-amino-3-hydroxypropyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBVXJDWRKZBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661559 | |

| Record name | 3-(1-Amino-3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683220-64-6 | |

| Record name | 3-(1-Amino-3-hydroxypropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Amino-3-hydroxypropyl)phenol

Introduction

3-(1-Amino-3-hydroxypropyl)phenol is a fascinating organic molecule that holds considerable interest for researchers in medicinal chemistry and drug development. Its structure, featuring a phenol ring, an amino group, and a hydroxyl group, presents a unique combination of functionalities that could give rise to a diverse range of biological activities. This guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and prospective biological significance of this compound, tailored for scientists and professionals in the field.

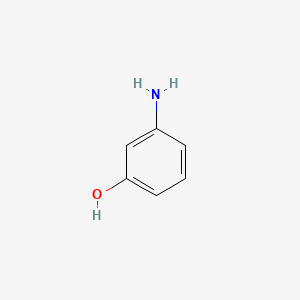

Chemical Identity and Structure

3-(1-Amino-3-hydroxypropyl)phenol is an aminophenol derivative with the chemical formula C₉H₁₃NO₂.[1] Its structure is characterized by a phenol ring substituted at the meta-position with a 1-amino-3-hydroxypropyl side chain. The presence of a chiral center at the first carbon of the propyl chain means that this compound can exist as a racemate or as individual enantiomers.

-

IUPAC Name: 3-(1-amino-3-hydroxypropyl)phenol[1]

-

Molecular Formula: C₉H₁₃NO₂

-

Molecular Weight: 167.21 g/mol

-

CAS Number: 683220-64-6 (racemate)[1]

-

Synonyms: 3-(3-hydroxyphenyl)-dl-beta-alaninol, 3-(1-amino-3-hydroxy-propyl)-phenol[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While extensive experimental data for 3-(1-Amino-3-hydroxypropyl)phenol is not widely available, we can rely on high-quality predicted data to guide our understanding.

Table 1: Predicted Physicochemical Properties of 3-(1-Amino-3-hydroxypropyl)phenol

| Property | Value | Source |

| Molecular Weight | 167.21 g/mol | PubChem |

| XLogP3-AA (Lipophilicity) | -0.5 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 66.4 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Complexity | 134 | PubChem |

Note: The properties listed above are computationally predicted and should be confirmed by experimental analysis.

The predicted low XLogP3-AA value suggests that 3-(1-Amino-3-hydroxypropyl)phenol is a relatively polar molecule with good aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports its potential for interaction with biological macromolecules.

Synthesis and Manufacturing

While a specific, detailed synthesis for 3-(1-Amino-3-hydroxypropyl)phenol is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and related syntheses. A potential strategy could involve the use of 3-hydroxyacetophenone as a starting material.

Proposed Synthetic Pathway

Caption: A potential synthetic route for 3-(1-Amino-3-hydroxypropyl)phenol.

Step-by-Step Methodology (Conceptual)

-

Oxime Formation: 3-Hydroxyacetophenone is reacted with hydroxylamine to form the corresponding oxime.

-

Reduction of Oxime: The oxime is then reduced to the primary amine, 1-(3-hydroxyphenyl)ethanamine, using a suitable reducing agent like lithium aluminum hydride.

-

Protection of the Amine: The resulting amine is protected, for instance, by acetylation, to prevent side reactions in subsequent steps.

-

Chain Elongation: The protected amine is then subjected to a reaction to introduce a two-carbon unit with a leaving group, such as chloroacetylation.

-

Introduction of the Hydroxyl Group: The chloro group is displaced by a hydroxyl group via hydrolysis.

-

Reduction and Deprotection: Finally, the amide is reduced to the corresponding amine, and the protecting group is removed to yield 3-(1-Amino-3-hydroxypropyl)phenol.

It is important to note that this is a conceptual pathway, and optimization of reaction conditions and purification methods would be necessary.

Potential Biological Activity and Applications

The structural similarity of 3-(1-Amino-3-hydroxypropyl)phenol to known pharmacologically active molecules suggests a range of potential biological activities.

Cardiovascular Effects

A structurally related compound, 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol, also known as Metaraminol, is a sympathomimetic amine used as a vasopressor to treat hypotension.[2] This suggests that 3-(1-Amino-3-hydroxypropyl)phenol could also interact with adrenergic receptors and may exhibit effects on blood pressure and heart rate. Further investigation into its receptor binding profile and in vivo cardiovascular effects is warranted.

Neurological and CNS Activity

Aminophenol derivatives have been explored for their potential in treating neurodegenerative diseases. While no direct studies on 3-(1-Amino-3-hydroxypropyl)phenol have been reported, its ability to cross the blood-brain barrier (a property that would need to be confirmed) and its structural motifs suggest that it could be a candidate for investigation in this area.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties. The phenol group in 3-(1-Amino-3-hydroxypropyl)phenol could act as a radical scavenger, potentially mitigating oxidative stress. Furthermore, some aminophenol derivatives have demonstrated anti-inflammatory activity.[3][4]

Analytical Characterization

To ensure the purity and confirm the structure of 3-(1-Amino-3-hydroxypropyl)phenol, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

Table 2: Example HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the protons on the propyl chain, and the exchangeable protons of the amino and hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Experimental Workflow for Characterization

Caption: A typical workflow for the synthesis and characterization of 3-(1-Amino-3-hydroxypropyl)phenol.

Conclusion

3-(1-Amino-3-hydroxypropyl)phenol is a molecule with significant potential in the field of drug discovery and development. Its predicted physicochemical properties suggest good solubility and potential for biological interactions. While further research is needed to fully elucidate its synthesis, biological activity, and analytical profile, this guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this promising compound. The conceptual synthetic pathway and proposed analytical methods offer a starting point for practical laboratory investigation.

References

-

PubChem. 3-(1-Amino-3-hydroxypropyl)phenol. [Link]

-

Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

-

Pharmaffiliates. 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol. [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

Sources

The Enigmatic Role of 3-(1-Amino-3-hydroxypropyl)phenol: A Technical Guide to its Putative Metabolic Significance

Preamble: Navigating the Crossroads of Aromatic Metabolism

In the intricate landscape of cellular biochemistry, the journey of aromatic compounds from dietary intake to metabolic fate is a symphony of enzymatic precision and chemical transformation. While the metabolic pathways of proteogenic aromatic amino acids like tyrosine, phenylalanine, and tryptophan are well-charted territories, a vast number of related phenolic and aminophenolic compounds remain enigmatic. This guide delves into the hypothetical, yet scientifically grounded, role of one such molecule: 3-(1-Amino-3-hydroxypropyl)phenol .

For researchers, scientists, and drug development professionals, understanding the metabolic journey of novel or lesser-studied compounds is paramount. It informs toxicology, pharmacology, and our fundamental grasp of cellular homeostasis. This document serves as a technical exploration, synthesizing established principles of xenobiotic and amino acid metabolism to propose a putative role for 3-(1-Amino-3-hydroxypropyl)phenol as a metabolic intermediate. We will traverse its chemical characteristics, potential enzymatic interactions, and lay out a comprehensive framework for its experimental investigation.

I. The Chemical Identity and Context of 3-(1-Amino-3-hydroxypropyl)phenol

3-(1-Amino-3-hydroxypropyl)phenol is an organic compound featuring a phenol ring substituted with an amino- and a hydroxy- functionalized propyl chain.[1] Its structure suggests a potential relationship to aromatic amino acids and biogenic amines, positioning it at a crossroads of several key metabolic pathways.

| Property | Value | Source |

| Molecular Formula | C9H13NO2 | [1] |

| Molecular Weight | 167.20 g/mol | [1] |

| Synonyms | 3-(3-hydroxyphenyl)-dl-beta-alaninol | [1] |

The presence of a phenol group, a primary amine, and a hydroxyl group imparts a high degree of chemical reactivity and potential for enzymatic modification. It can be viewed as a structural analog of metaraminol, a vasopressor, suggesting potential interactions with biological systems.[2]

II. A Proposed Metabolic Nexus: Hypothetical Pathways and Enzymatic Logic

Direct evidence for the metabolic fate of 3-(1-Amino-3-hydroxypropyl)phenol is scarce in publicly available literature. However, by drawing parallels with the metabolism of similar compounds, we can construct a scientifically plausible hypothesis for its role as a metabolic intermediate.

A. Potential Origins: A Metabolite of Aromatic Precursors?

The biosynthesis of aromatic amino acids in microbes and plants originates from the shikimate pathway.[3][4] While mammals cannot synthesize these amino acids de novo, they possess extensive pathways for their metabolism and the metabolism of dietary aromatic compounds.[3][4] 3-(1-Amino-3-hydroxypropyl)phenol could potentially arise from the metabolism of larger, more complex xenobiotics or as a byproduct of aberrant amino acid metabolism.

One plausible origin is the enzymatic modification of a precursor molecule containing a 3-hydroxyphenyl moiety. For instance, the metabolism of certain pharmaceuticals or industrial chemicals could lead to its formation. A compound with a similar core structure is tapentadol, a mu-opioid receptor agonist, which is a 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol.[5] While structurally different in its side chain, it highlights the presence of substituted aminophenols in pharmacologically active molecules.

B. Predicted Metabolic Fates: Detoxification and Bioactivation

Once formed, 3-(1-Amino-3-hydroxypropyl)phenol would likely be a substrate for a variety of metabolic enzymes, primarily involved in detoxification and excretion. The metabolism of aminophenols is known to involve several key transformations.[6][7]

-

Phase I Metabolism: Oxidation and Hydroxylation

-

Tyrosinase and Phenol Oxidases: The phenolic ring is a prime target for oxidation. Tyrosinases, copper-containing enzymes, are known to hydroxylate monophenols to catechols (o-diphenols).[8][9] This conversion of 3-(1-Amino-3-hydroxypropyl)phenol to a catechol derivative would significantly alter its chemical properties and biological activity. The resulting catechol could be more reactive and potentially redox-active.

-

Cytochrome P450 (CYP) Enzymes: While the metabolism of p-aminophenol by hepatocytes can occur independently of CYP enzymes, these enzymes are major players in the metabolism of a vast array of xenobiotics and could potentially be involved in the hydroxylation or other oxidative modifications of the aromatic ring or the propyl side chain.[7]

-

-

Phase II Metabolism: Conjugation for Excretion

-

Glucuronidation and Sulfation: The phenolic hydroxyl group is a common site for conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) and sulfate (via sulfotransferases, SULTs). These reactions increase the water solubility of the compound, facilitating its excretion in urine. The metabolism of paracetamol (acetaminophen), which produces a p-aminophenol metabolite, heavily relies on these pathways.[10]

-

Glutathione Conjugation: The amino group and the aromatic ring can be susceptible to the formation of reactive intermediates that are then detoxified by conjugation with glutathione (GSH).[6][7] This is a critical pathway in the detoxification of reactive metabolites of aminophenols.

-

The following diagram illustrates the hypothetical metabolic pathways for 3-(1-Amino-3-hydroxypropyl)phenol.

Caption: Hypothetical metabolic pathways of 3-(1-Amino-3-hydroxypropyl)phenol.

III. Experimental Workflows for Elucidating Metabolic Fate

To validate these hypotheses, a multi-pronged experimental approach is necessary. The following protocols provide a framework for investigating the metabolic fate of 3-(1-Amino-3-hydroxypropyl)phenol.

A. In Vitro Metabolism Studies

These studies are crucial for identifying the primary metabolic pathways and the enzymes involved in a controlled environment.

1. Incubation with Liver Microsomes and S9 Fractions:

-

Objective: To determine if 3-(1-Amino-3-hydroxypropyl)phenol is a substrate for Phase I (microsomes) and Phase II (S9 fraction) metabolic enzymes.

-

Protocol:

-

Prepare incubation mixtures containing liver microsomes or S9 fraction (from human, rat, or other relevant species), a NADPH-generating system (for Phase I), and cofactors for Phase II reactions (e.g., UDPGA for glucuronidation, PAPS for sulfation, GSH for glutathione conjugation).

-

Add 3-(1-Amino-3-hydroxypropyl)phenol at various concentrations.

-

Incubate at 37°C for different time points.

-

Quench the reaction with a suitable organic solvent (e.g., acetonitrile or methanol).

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

2. Recombinant Enzyme Assays:

-

Objective: To identify the specific enzymes responsible for the metabolism of 3-(1-Amino-3-hydroxypropyl)phenol.

-

Protocol:

-

Incubate 3-(1-Amino-3-hydroxypropyl)phenol with individual recombinant human enzymes (e.g., specific CYPs, UGTs, SULTs, or tyrosinase).

-

Include necessary cofactors for each enzyme.

-

Analyze the reaction mixture by LC-MS/MS to detect the formation of specific metabolites.

-

The following diagram outlines the experimental workflow for in vitro metabolism studies.

Caption: Workflow for in vitro metabolism studies.

B. In Vivo Metabolism and Pharmacokinetic Studies

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-(1-Amino-3-hydroxypropyl)phenol in a whole-organism context.

-

Objective: To determine the pharmacokinetic profile and identify the major metabolites of 3-(1-Amino-3-hydroxypropyl)phenol in vivo.

-

Protocol:

-

Administer 3-(1-Amino-3-hydroxypropyl)phenol to a suitable animal model (e.g., rats or mice) via relevant routes (e.g., oral, intravenous).

-

Collect blood, urine, and feces at various time points.

-

Process the samples (e.g., plasma separation, extraction) to isolate the parent compound and its metabolites.

-

Analyze the samples by LC-MS/MS for quantification and metabolite identification.

-

Perform tissue distribution studies by analyzing the concentration of the compound and its metabolites in various organs after a single dose.

-

C. Analytical Methodologies

The successful identification and quantification of 3-(1-Amino-3-hydroxypropyl)phenol and its metabolites rely on robust analytical techniques.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS):

This is the gold standard for metabolic studies due to its high sensitivity, selectivity, and ability to provide structural information.

-

Sample Preparation: Protein precipitation for plasma samples, solid-phase extraction for urine samples to concentrate the analytes and remove interfering substances.

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of small polar molecules. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate) is employed.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is suitable for the detection of the amine-containing compound. Multiple Reaction Monitoring (MRM) is used for quantification, while full scan and product ion scan modes are used for metabolite identification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-(1-Amino-3-hydroxypropyl)phenol | [M+H]+ | To be determined experimentally |

| Putative Catechol Metabolite | [M+H]+ | To be determined experimentally |

| Putative Glucuronide Conjugate | [M+H]+ | To be determined experimentally |

| Putative Sulfate Conjugate | [M+H]+ | To be determined experimentally |

IV. Conclusion and Future Directions

While the direct metabolic role of 3-(1-Amino-3-hydroxypropyl)phenol remains to be definitively elucidated, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging our understanding of the metabolism of analogous aminophenolic compounds, we can hypothesize its journey through Phase I and Phase II metabolic pathways. The experimental protocols outlined herein offer a clear path for researchers to test these hypotheses, identify the enzymatic players, and ultimately, unravel the metabolic significance of this intriguing molecule.

Future research should focus on the potential for bioactivation of 3-(1-Amino-3-hydroxypropyl)phenol, particularly the formation of reactive catechol intermediates and their subsequent interactions with cellular macromolecules. Understanding its metabolic profile is not only an academic exercise but a critical step in assessing its potential toxicological and pharmacological implications, particularly if it is identified as a metabolite of a drug candidate or an environmental contaminant.

References

-

Eckert, K. G. (1988). The metabolism of aminophenols in erythrocytes. Xenobiotica, 18(11), 1319-1326. [Link]

-

PubChem. (n.d.). 3-(1-Amino-3-hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol. Retrieved from [Link]

-

Wikipedia. (2024). Paracetamol. Retrieved from [Link]

-

Fowler, L. M., et al. (1993). Metabolism of para-aminophenol by rat hepatocytes. Drug Metabolism and Disposition, 21(6), 1097-1102. [Link]

-

Tirloche, G., et al. (2005). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in Molecular Biosciences, 5, 29. [Link]

-

Francis, K., & Francis, R. K. (2018). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in molecular biosciences, 5, 29. [Link]

-

Takeda, K., et al. (2022). Decoding the Complex Crossroad of Tryptophan Metabolic Pathways. International Journal of Molecular Sciences, 23(2), 853. [Link]

-

Valero, E., et al. (2003). Enzymatic synthesis of 3'-hydroxyacetaminophen catalyzed by tyrosinase. Biotechnology Progress, 19(6), 1632-1638. [Link]

-

Francis, J. W., et al. (2019). Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. Bioconjugate Chemistry, 30(3), 635-641. [Link]

-

Trost, B. M., & Toste, F. D. (2003). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. The Journal of pharmacology and experimental therapeutics, 307(3), 1095–1103. [Link]

Sources

- 1. 3-(1-Amino-3-hydroxypropyl)phenol | C9H13NO2 | CID 44891238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]

- 5. (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The metabolism of aminophenols in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of para-aminophenol by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cara.berkeley.edu [cara.berkeley.edu]

- 9. Enzymatic synthesis of 3'-hydroxyacetaminophen catalyzed by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paracetamol - Wikipedia [en.wikipedia.org]

Thermodynamic stability of 3-(1-Amino-3-hydroxypropyl)phenol derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1-Amino-3-hydroxypropyl)phenol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly influencing shelf-life, efficacy, and patient safety. 3-(1-Amino-3-hydroxypropyl)phenol derivatives represent a class of compounds with significant therapeutic potential, yet their inherent structural motifs—an aromatic amine and a phenol—present unique stability challenges. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of these molecules. We will delve into the fundamental principles of chemical thermodynamics, elucidate common degradation pathways, present robust experimental methodologies for stability assessment, and discuss strategic approaches for enhancing formulation stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the stability risks associated with this chemical class.

Introduction: The Criticality of Stability

3-(1-Amino-3-hydroxypropyl)phenol and its derivatives are polyfunctional molecules, making them valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The presence of both a phenol and an amino group on the same aromatic ring, however, renders these compounds highly susceptible to degradation, particularly oxidative reactions.[3] Understanding the thermodynamic and kinetic stability of these derivatives is not merely an academic exercise; it is a prerequisite for the development of safe, stable, and effective drug products. A loss of potency, the formation of toxic degradation products, or changes in physical properties can compromise the therapeutic outcome. This guide provides the scientific framework and practical methodologies to comprehensively characterize and manage the stability of this important class of compounds.

Fundamentals of Thermodynamic Stability in Pharmaceuticals

The stability of a drug substance is fundamentally governed by thermodynamics and kinetics.

-

Thermodynamics describes the energy difference between the intact drug (reactant) and its degradation products. This is quantified by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous degradation process.[4]

-

Kinetics describes the rate at which this degradation occurs. Even if a reaction is thermodynamically favorable (negative ΔG), a high activation energy (Ea) can make the degradation process imperceptibly slow under normal storage conditions.[5]

Stability studies in drug development aim to identify conditions that minimize the rate of degradation to ensure the product remains within its specifications throughout its intended shelf-life.[6]

Factors Influencing the Stability of 3-(1-Amino-3-hydroxypropyl)phenol Derivatives

The stability of these derivatives is a complex interplay of their intrinsic molecular structure and the external environmental conditions they are exposed to.

Intrinsic Structural Factors

The molecule's inherent reactivity is dictated by its functional groups. The aminophenol core is particularly vulnerable.

-

Phenolic Hydroxyl Group: The -OH group is a primary site for oxidation, which can be initiated by light, heat, or transition metal ions. Oxidation can lead to the formation of colored quinone-type structures.[3]

-

Aromatic Amino Group: The -NH2 group is also susceptible to oxidation. Like phenols, aniline and its derivatives are electron-rich and prone to oxidation, often resulting in discoloration from a colorless or white solid to yellow, red, or even black upon exposure to air.[3][7]

-

Side Chain: The 1-amino-3-hydroxypropyl side chain, while generally more stable than the aminophenol ring, can undergo reactions such as dehydration or cyclization under certain pH and temperature conditions.

Extrinsic Environmental Factors

External factors are critical drivers of degradation and must be carefully controlled.

-

Temperature: Increased temperature accelerates the rate of most degradation reactions, a relationship often described by the Arrhenius equation.[5] This principle is the basis for accelerated stability testing, which helps predict long-term stability in a shorter timeframe.[8]

-

pH: The pH of a solution can dramatically influence degradation rates. For aminophenols, pH affects the ionization state of both the amino and phenolic groups, which in turn affects their susceptibility to hydrolysis and oxidation.[9] Degradation pathways can differ significantly between acidic and alkaline conditions.[10]

-

Oxygen: As a primary degradation pathway for aminophenols is oxidation, the presence of atmospheric or dissolved oxygen is a critical factor.[11] Formulations may require protection from oxygen through inert gas blanketing or the inclusion of antioxidants.

-

Light: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical degradation reactions (photolysis).[12]

-

Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts, significantly accelerating oxidative degradation pathways.[11]

Caption: Key intrinsic and extrinsic factors influencing the stability of 3-(1-Amino-3-hydroxypropyl)phenol derivatives.

Potential Degradation Pathways

Understanding the specific chemical transformations that can occur is essential for developing targeted stabilization strategies and analytical methods.

-

Oxidative Degradation: This is often the primary pathway. The aminophenol moiety can be oxidized to form highly colored iminoquinones and subsequently polymerize into complex, dark-colored materials. This process is often autocatalytic.

-

Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, derivatives with ester or amide linkages could be susceptible to pH-dependent cleavage.

-

Photodegradation: UV light absorption can create excited states that lead to radical-mediated reactions, accelerating oxidation and other degradation processes.

Caption: A simplified oxidative degradation pathway for aminophenol derivatives.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach employing several orthogonal analytical techniques is required for a thorough stability assessment.[13]

Calorimetric Techniques

Calorimetry provides direct measurement of the heat changes associated with physical and chemical events, offering powerful insights into stability without the need for chromatographic separation.[14][15]

-

Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for characterizing the solid-state properties of a drug.[15] It is invaluable for identifying polymorphs, determining purity, and, crucially, for rapid screening of drug-excipient compatibility.[16] An interaction between the drug and an excipient is often indicated by a shift in melting endotherms or the appearance of new exothermic peaks.[16]

-

Isothermal Microcalorimetry (IMC): IMC is an extremely sensitive technique that measures the heat flow produced by slow degradation reactions at or near ambient storage temperatures.[16][17] By measuring the heat output over time, IMC can be used to directly assess the degradation rate and predict the long-term stability and shelf-life of a drug product, often much faster than traditional methods.[18]

Protocol 1: Excipient Compatibility Screening using DSC

-

Preparation: Accurately weigh 2-3 mg of the 3-(1-Amino-3-hydroxypropyl)phenol derivative into a DSC pan. For mixtures, prepare 1:1 (w/w) physical blends of the drug with each potential excipient. Prepare samples of the pure excipients as well.

-

Sealing: Hermetically seal the pans to prevent any loss of material or interaction with the atmosphere.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the samples at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond the melting point of the API.

-

Analysis: Analyze the resulting thermograms. Compare the thermogram of the 1:1 mixture to the thermograms of the pure components. Look for:

-

Significant shifts (>2-3 °C) in the melting peak of the API.

-

Changes in the shape or enthalpy of the melting peak.

-

The appearance of new exothermic or endothermic events, which strongly suggest an interaction.[16]

-

Stability-Indicating Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability testing in the pharmaceutical industry.[6] A validated stability-indicating HPLC method can separate, detect, and quantify the active ingredient and its degradation products, allowing for the determination of potency and purity over time.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

-

Forced Degradation: Subject the drug substance to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) to intentionally generate degradation products.

-

Column and Mobile Phase Screening: Screen various reverse-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve separation of the main peak from all degradation peaks.

-

Method Optimization: Optimize the mobile phase gradient, flow rate, column temperature, and injection volume to ensure good peak shape, resolution (>2), and a reasonable run time.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. The optimal wavelength is typically the absorption maximum of the parent compound. The PDA also allows for peak purity analysis to ensure co-elution is not occurring.

-

Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability to separate the API from all degradants generated during forced degradation studies is the key criterion for a "stability-indicating" method.

Data Summary: Analytical Techniques for Stability Assessment

| Technique | Principle | Primary Application | Key Insights |

| DSC | Measures heat flow difference between sample and reference as a function of temperature. | Solid-state characterization, excipient compatibility screening. | Polymorphism, purity, melting point, physical interactions.[16] |

| IMC | Measures minute heat flow from a sample under isothermal conditions.[17] | Shelf-life prediction, real-time stability assessment. | Direct measurement of degradation rate, kinetic parameters.[16] |

| HPLC-UV/PDA | Differential partitioning of analytes between a stationary and mobile phase.[6] | Potency and purity testing, quantification of degradation products. | Stability-indicating assay, mass balance. |

| LC-MS | HPLC separation followed by mass spectrometry detection.[13] | Identification of unknown degradation products. | Structural elucidation, confirmation of degradation pathways. |

Experimental Workflow for Stability Analysis

A systematic workflow ensures all aspects of stability are thoroughly investigated.

Caption: A comprehensive workflow for the stability assessment of a new drug candidate.

Strategies for Stabilization

Based on the understanding of degradation pathways, several formulation strategies can be employed to enhance the stability of 3-(1-Amino-3-hydroxypropyl)phenol derivatives:

-

pH Control: Formulating the drug product within a pH range where the molecule exhibits maximum stability is paramount. This typically involves the use of appropriate buffer systems.

-

Use of Antioxidants: For compounds susceptible to oxidation, including antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be effective.

-

Chelating Agents: To mitigate catalysis by metal ions, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added to sequester trace metals.

-

Packaging: Using light-resistant (amber or opaque) and impermeable packaging can protect the drug product from light and oxygen.

-

Controlled Storage: Recommending appropriate storage conditions, such as refrigeration or controlled room temperature, is essential to minimize thermal degradation.[19]

Conclusion

The thermodynamic and kinetic stability of 3-(1-Amino-3-hydroxypropyl)phenol derivatives is a multifaceted challenge dictated by their inherent chemical reactivity and environmental factors. The aminophenol core structure is particularly susceptible to oxidative degradation, a process accelerated by heat, light, oxygen, and certain pH conditions. A rigorous stability assessment program, employing a suite of orthogonal analytical techniques including DSC for solid-state screening, IMC for shelf-life prediction, and a validated stability-indicating HPLC method for purity and potency, is essential. By thoroughly understanding the degradation pathways and implementing targeted formulation strategies, researchers can develop stable, safe, and effective pharmaceutical products based on this promising class of molecules.

References

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. (n.d.). Lab Manager. Retrieved February 13, 2026, from [Link]

-

Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Stability of Paracetamol Amorphized by Co-Melting with Various Cellulose Derivatives. (2024). MDPI. Retrieved February 13, 2026, from [Link]

-

Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation | Chemical Reviews. (2020). ACS Publications. Retrieved February 13, 2026, from [Link]

-

Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Solid-state stability testing of drugs by isothermal calorimetry. (1992). PubMed. Retrieved February 13, 2026, from [Link]

-

Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]

- WO1992018445A1 - Method for the manufacture of 3-aminophenol. (n.d.). Google Patents.

-

Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. Retrieved February 13, 2026, from [Link]

-

Chemical Properties of Phenol, 3-amino- (CAS 591-27-5). (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

-

Pharmaceutical Testing: Thermal Analysis and Calorimetry. (n.d.). SETARAM. Retrieved February 13, 2026, from [Link]

-

7 Analytical Methods. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

4-Aminophenol | C6H7NO | CID 403 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Changes in Polyphenolic Compounds of Hutai No. 8 Grapes during Low-Temperature Storage and Their Shelf-Life Prediction by Identifying Biomarkers. (2022). PubMed. Retrieved February 13, 2026, from [Link]

-

KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG. Retrieved February 13, 2026, from [Link]

-

3-Aminophenol - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.). SpringerLink. Retrieved February 13, 2026, from [Link]

-

Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved February 13, 2026, from [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). News-Medical.net. Retrieved February 13, 2026, from [Link]

-

The Binding Thermodynamics of Drug Candidates. (2015). Wiley-VCH. Retrieved February 13, 2026, from [Link]

-

4-Aminophenol stability : r/chemhelp. (n.d.). Reddit. Retrieved February 13, 2026, from [Link]

-

Importance of Thermodynamics in Drug Designing. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Modelling Virgin Olive Oil Potential Shelf-Life from Antioxidants and Lipid Oxidation Progress. (2022). MDPI. Retrieved February 13, 2026, from [Link]

-

Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Understanding Drug Release Data through Thermodynamic Analysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Aniline - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Retrieved February 13, 2026, from [Link]

Sources

- 1. WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents [patents.google.com]

- 2. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. mdpi.com [mdpi.com]

- 6. sepscience.com [sepscience.com]

- 7. reddit.com [reddit.com]

- 8. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM [setaramsolutions.com]

- 16. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager [labmanager.com]

- 17. researchgate.net [researchgate.net]

- 18. Solid-state stability testing of drugs by isothermal calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Applications of 3-(1-Amino-3-hydroxypropyl)phenol

The following technical guide details the therapeutic utility and medicinal chemistry applications of 3-(1-Amino-3-hydroxypropyl)phenol , a privileged chiral scaffold.

Executive Summary

3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2 for free base; 1212827-86-5 for (S)-HCl) is a high-value chiral building block in medicinal chemistry. Structurally characterized by a phenol ring substituted at the meta-position with a

Unlike simple adrenergic agonists (which typically possess a

Chemical Profile & Structural Logic[1]

Identity and Physiochemical Properties[1]

-

IUPAC Name: 3-(1-amino-3-hydroxypropyl)phenol[2]

-

Molecular Formula:

[1][2][3][4][5] -

Key Functional Groups:

-

Phenolic Hydroxyl (C3): Acts as a hydrogen bond donor/acceptor; susceptible to metabolic conjugation (glucuronidation) or etherification in drug design.[1]

-

Primary Amine (C1'): Chiral center (typically (S)-configuration is bioactive); serves as a key attachment point for amide coupling or reductive amination.[1]

-

Primary Alcohol (C3'): Provides a handle for cyclization (e.g., to heterocycles) or additional hydrogen bonding interactions within the receptor pocket.[1]

-

Structural Significance

The molecule functions as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors.[1] Its "gamma-amino" spacing allows it to mimic transition states in peptide hydrolysis or span specific distances in ion channel pores that shorter ethyl-chain analogs (like phenylephrine) cannot.

Figure 1: Pharmacophore mapping of the 3-(1-Amino-3-hydroxypropyl)phenol scaffold showing key interaction sites.[1]

Therapeutic Applications

Immunology: Complement Factor D Inhibitors

The most prominent application of this scaffold is in the synthesis of oral inhibitors of Complement Factor D , a serine protease central to the alternative pathway of the complement system.[1] Dysregulation of this pathway drives diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) and Geographic Atrophy (GA) .[1]

-

Mechanism: The scaffold is often incorporated into the "P2" or "P3" region of peptidomimetic inhibitors.[1] The phenolic ring occupies the S2 hydrophobic pocket of Factor D, while the amine participates in hydrogen bonding network essential for high-affinity binding (IC50 < 10 nM).[1]

-

Key Reference: Patent literature (e.g., WO2015009977) describes aminomethyl-biaryl derivatives where this phenol moiety is crucial for potency and selectivity over other serine proteases like Thrombin or Trypsin [1].[1]

Nephrology: TRPC6 Antagonists

Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in Focal Segmental Glomerulosclerosis (FSGS) and proteinuric kidney diseases.[1]

-

Application: The scaffold serves as a precursor for triazolopyridine derivatives.[1] The 1-amino-3-hydroxypropyl group is often cyclized or modified to form the core structure that blocks the TRPC6 ion pore, reducing calcium influx and preventing podocyte injury.

-

Therapeutic Goal: Prevention of podocyte foot process effacement and progression to end-stage renal disease (ESRD) [2].[1]

Pain Management: Nav1.8 Sodium Channel Blockers

Voltage-gated sodium channel Nav1.8 is highly expressed in nociceptors and is a validated target for neuropathic pain.

-

Application: Benzylamine derivatives utilizing the 3-(1-amino-3-hydroxypropyl)phenol core have shown efficacy as state-dependent blockers. The scaffold's polarity helps restrict the drug to the peripheral nervous system, minimizing CNS side effects (dizziness, sedation) common with non-selective sodium channel blockers [3].[1]

Experimental Protocols

Protocol: Asymmetric Synthesis of the Scaffold

For therapeutic applications, the (S)-enantiomer is typically required due to the stereospecific nature of receptor binding.[1]

Objective: Synthesize (S)-3-(1-amino-3-hydroxypropyl)phenol from 3-hydroxybenzaldehyde.

Workflow:

-

Condensation: React 3-hydroxybenzaldehyde with Meldrum's acid and a chiral sulfinamide auxiliary (e.g., Ellman's auxiliary) to form the chiral imine.

-

Reduction/Addition: Perform a diastereoselective addition or reduction to establish the C1 chiral center.[1]

-

Deprotection: Acidic hydrolysis to yield the free amine.[1]

Step-by-Step Methodology:

-

Reagents: (S)-(-)-tert-Butanesulfinamide (1.1 eq), 3-Hydroxybenzaldehyde (1.0 eq), Ti(OEt)4 (2.0 eq) in THF.

-

Reaction: Reflux for 4 hours. Cool to RT.

-

Reduction: Add LiBH4 (2.0 eq) at 0°C to reduce the intermediate and open the ring/chain extension (depending on specific precursor route chosen, e.g., via Reformatsky).

-

Alternative (Direct): Use a Mannich-type reaction with a ketone equivalent followed by enzymatic resolution.

-

-

Purification: The crude HCl salt is recrystallized from Isopropanol/Ether to >98% ee.[1]

Protocol: In Vitro Factor D Inhibition Assay

To validate the activity of derivatives synthesized from this scaffold.

-

Reagents: Human Factor D (purified), Z-Lys-SBzl (Thiobenzyl ester substrate), DTNB (Ellman's reagent).[1]

-

Setup: In a 96-well plate, incubate 10 nM Factor D with varying concentrations of the test compound (derived from scaffold) for 15 min at 25°C in Assay Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

-

Initiation: Add 100 µM Z-Lys-SBzl and 200 µM DTNB.

-

Measurement: Monitor Absorbance at 405 nm (formation of TNB thiolate) kinetically for 20 min.

-

Analysis: Fit V_initial vs. [Inhibitor] to determine IC50.

Visualization of Therapeutic Logic[1]

The following diagram illustrates the divergent synthetic pathways from the core scaffold to its three primary therapeutic classes.

Figure 2: Divergent synthesis pathways transforming the core scaffold into distinct therapeutic classes.

Data Summary: Comparative Potency of Derivatives

The following table summarizes the potency range of drug candidates derived from this scaffold in their respective targets (data generalized from patent landscape).

| Therapeutic Area | Target Protein | Derivative Class | Potency (IC50) | Key Interaction |

| Immunology | Complement Factor D | Biaryl Amides | 5 - 50 nM | Phenol H-bond to Ser195/His57 triad |

| Nephrology | TRPC6 Channel | Triazolopyridines | 10 - 100 nM | Pore occlusion via propyl chain |

| Neurology | Nav1.8 Channel | Benzylamines | 50 - 500 nM | State-dependent binding to VSD |

References

-

Novartis AG. (2015).[1] Aminomethyl-biaryl derivatives as complement factor D inhibitors and uses thereof. WO Patent 2015009977A1.[1] Link

-

European Patent Office. (2023).[1] Aryl or heteroaryl derivative for TRPC6-related diseases.[6][7] EP 4137481 A1.[1][6] Link

-

Smolecule. (n.d.). 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol - Product Description and Applications. Retrieved from Smolecule.[1] Link

-

PubChem. (2025).[1][2] 3-(1-Amino-3-hydroxypropyl)phenol Compound Summary. National Library of Medicine.[1][2] Link

-

BLD Pharm. (2025).[1] (S)-3-(1-Amino-3-hydroxypropyl)phenol Product Data.Link[1]

Sources

- 1. Metabolites - Phenol-Explorer [phenol-explorer.eu]

- 2. 3-(1-Amino-3-hydroxypropyl)phenol | C9H13NO2 | CID 44891238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1213299-59-2|(S)-3-(1-Amino-3-hydroxypropyl)phenol|BLD Pharm [bldpharm.com]

- 4. 3-Amino-2-(3-hydroxypropyl)phenol | C9H13NO2 | CID 70466720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-[(1S)-2-amino-1-hydroxypropyl]phenol | C9H13NO2 | CID 70582339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. CN114031518A - Benzylamine or benzyl alcohol derivative and application thereof - Google Patents [patents.google.com]

Chiral characteristics of 3-(1-Amino-3-hydroxypropyl)phenol isomers

Technical Analysis of Chiral 3-(1-Amino-3-hydroxypropyl)phenol: Synthesis, Resolution, and Pharmacological Significance

Executive Summary & Molecular Architecture

The compound 3-(1-Amino-3-hydroxypropyl)phenol represents a privileged scaffold in medicinal chemistry, serving as a critical chiral building block for the synthesis of antimuscarinic agents, most notably Fesoterodine and Tolterodine derivatives. Its structure is characterized by a phenol ring substituted at the meta position with a propyl chain containing a benzylic primary amine (C1) and a terminal hydroxyl group (C3).

The pharmacological potency of the final drug substances derived from this intermediate is strictly governed by stereochemistry. Consequently, the resolution and maintenance of the chiral center at the benzylic carbon (C1) are of paramount importance during process development.

Structural & Physical Characteristics

| Feature | Specification |

| IUPAC Name | 3-(1-Amino-3-hydroxypropyl)phenol |

| CAS Registry | 1213299-59-2 (S-isomer); 1212827-86-5 (HCl salt) |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Chiral Center | C1 of the propyl chain (Benzylic position) |

| pKa Values | ~9.8 (Phenol), ~10.0 (Amine) |

| Solubility Profile | Amphoteric/Zwitterionic nature; high solubility in polar protic solvents (Water, Methanol); low solubility in non-polar organics (Hexane, Toluene).[1] |

Pharmacological Implications of Chirality

In the context of muscarinic receptor antagonists (specifically M3 receptor blockers used for overactive bladder), the spatial arrangement of the benzylic amine is critical for receptor binding affinity.

-

Eutomer (Active Isomer): Typically, the (R)-enantiomer of the final Tolterodine/Fesoterodine structure exhibits high affinity for the muscarinic receptor.

-

Distomer (Inactive Isomer): The (S)-enantiomer often shows significantly reduced affinity (up to 100-fold lower), essentially acting as an impurity that contributes to metabolic load without therapeutic benefit.

-

Synthetic Note: Depending on the synthetic route (e.g., nucleophilic substitution vs. reductive amination), the priority of the precursor (S)-3-(1-Amino-3-hydroxypropyl)phenol may map directly or inversely to the final (R)-drug configuration based on Cahn-Ingold-Prelog (CIP) priority rules.

Synthetic Pathways & Chiral Resolution

To obtain high enantiomeric excess (ee), two primary strategies are employed: Asymmetric Synthesis and Classical Resolution .

Strategy A: Classical Diastereomeric Salt Resolution

This method relies on the solubility difference between the diastereomeric salts formed by reacting the racemic amine with a chiral acid.

Protocol: Resolution via (+)-Tartaric Acid

-

Dissolution: Dissolve racemic 3-(1-Amino-3-hydroxypropyl)phenol (1.0 eq) in Methanol (10 volumes) at 60°C.

-

Salt Formation: Slowly add D-(-)-Tartaric acid (or L-(+)-Tartaric acid, depending on target isomer) (1.05 eq) dissolved in Methanol.

-

Crystallization: Cool the mixture to 20°C over 4 hours, then to 0–5°C for 2 hours. The less soluble diastereomeric salt precipitates.

-

Filtration: Filter the solid and wash with cold Methanol.

-

Free Basing: Suspend the salt in water, adjust pH to 10.5 with NaOH, and extract the free chiral amine into Ethyl Acetate/Isopropanol.

Strategy B: Asymmetric Reductive Amination (Biocatalytic)

Using ω-Transaminases (ω-TA) offers a greener route with higher theoretical yield (>50%).

Workflow:

-

Substrate: 3-(3-Hydroxyphenyl)-3-oxopropanol (Ketone precursor).

-

Enzyme: (S)-selective or (R)-selective ω-Transaminase.

-

Amine Donor: Isopropylamine or Alanine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Visualization of Synthetic Logic

The following diagram illustrates the critical pathway from the ketone precursor to the chiral amine and its subsequent conversion to the antimuscarinic scaffold.

Figure 1: Synthetic workflow for the isolation of the chiral intermediate and its progression to the final API.

Analytical Methodologies (Quality Control)

Ensuring the optical purity of 3-(1-Amino-3-hydroxypropyl)phenol requires robust chromatographic methods. Due to the polarity of the amino and hydroxyl groups, standard Normal Phase (NP) chiral HPLC can be challenging without derivatization.

Method 1: Chiral HPLC (Direct)

-

Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Phenol absorption).

-

Acceptance Criteria: Resolution (

) > 2.0; Tailing Factor (

Method 2: Derivatization (For Trace Analysis)

To improve detection limits and separation, react the amine with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) .

-

Mechanism: Forms diastereomeric thioureas.

-

Advantage: Converts enantiomers into diastereomers, resolvable on standard C18 columns.

Critical Handling & Stability

-

Oxidation Sensitivity: The electron-rich phenol ring and the primary amine make this compound susceptible to oxidative degradation (turning pink/brown) upon exposure to air.

-

Protocol: Store under Nitrogen/Argon atmosphere at -20°C.

-

-

Hygroscopicity: As a zwitterionic solid, it readily absorbs moisture.

-

Protocol: Handle in a glove box or humidity-controlled room (<40% RH).

-

References

-

PubChem. (n.d.). 3-(1-Amino-3-hydroxypropyl)phenol | C9H13NO2. National Library of Medicine. Retrieved February 13, 2026, from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Pharmaceutical Society of Korea. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Scalable synthesis protocols for 3-(1-Amino-3-hydroxypropyl)phenol

Application Note: Scalable Synthesis Protocols for 3-(1-Amino-3-hydroxypropyl)phenol

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(1-Amino-3-hydroxypropyl)phenol IUPAC Name: 3-amino-3-(3-hydroxyphenyl)propan-1-ol CAS Registry: 1213299-59-2 (S-isomer), 13039-75-3 (Generic/Racemic)

Significance: This molecule represents a critical "privileged scaffold" in medicinal chemistry. It features a phenol ring linked to a propyl chain with a benzylic amine and a terminal alcohol. This structural motif is homologous to the core pharmacophore found in:

-

Tapentadol & Tramadol analogs: Mu-opioid receptor agonists.

-

Ciramadol: An opioid analgesic.

-

Metaraminol isomers: Adrenergic agents.

Synthetic Challenge: The primary difficulty lies in establishing the benzylic amine functionality while maintaining the integrity of the phenol and the terminal alcohol. Direct alkylation of phenols is non-regioselective. Therefore, a "Bottom-Up" approach utilizing the Rodionov Reaction followed by Chemoselective Reduction is the most robust, scalable pathway.

Part 2: Retrosynthetic Analysis & Logic

To ensure scalability and cost-efficiency, we avoid expensive transition-metal catalysts where possible. The synthesis is disconnected into two major phases:

-

Carbon-Nitrogen Bond Formation: Constructing the

-amino acid skeleton via a modified Rodionov condensation. -

Functional Group Transformation: Reducing the carboxylic acid to the alcohol without affecting the benzylic amine or phenol.

Visual Logic: Retrosynthesis Diagram

Figure 1: Retrosynthetic disconnection strategy focusing on atom economy and step reduction.

Part 3: Detailed Experimental Protocols

Method A: The "Green" Scalable Route (Racemic)

Best for: Multi-gram to Kilogram scale production where racemic material is acceptable or downstream resolution is planned.

Reaction Scheme:

-

Condensation: 3-Hydroxybenzaldehyde + Malonic Acid +

-

Reduction:

-Amino Acid +

Reagents:

-

3-Hydroxybenzaldehyde (1.0 eq)

-

Malonic Acid (1.1 eq)

-

Ammonium Acetate (2.0 eq)

-

Ethanol (Absolute, 5-7 volumes)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Charging: Charge 3-Hydroxybenzaldehyde (e.g., 122.1 g, 1.0 mol), Malonic Acid (114.5 g, 1.1 mol), and Ammonium Acetate (154.2 g, 2.0 mol) into Ethanol (800 mL).

-

Reaction: Heat the slurry to reflux (

). The mixture will become homogenous as it heats. -

Duration: Maintain reflux for 8–12 hours. Monitor by HPLC (disappearance of aldehyde).

-

Workup (Precipitation):

-

Cool the reaction mixture to

. -

Distill off approximately 50% of the ethanol under reduced pressure.

-

Add hot water (400 mL) and stir vigorously.

-

Allow the mixture to cool to

and age for 4 hours. The

-

-

Isolation: Filter the white/off-white solid. Wash with cold ethanol/water (1:1).

-

Drying: Dry in a vacuum oven at

to constant weight.-

Expected Yield: 60–75%

-

Purity: >95% (HPLC)

-

Critical Note: We use Borane-Dimethyl Sulfide (BMS).[1] Borane reduces carboxylic acids to alcohols significantly faster than it reacts with phenols. While it complexes with amines, the complex is easily hydrolyzed during workup.

Reagents:

-

Intermediate Acid (from Step 1) (1.0 eq)

-

Borane-Dimethyl Sulfide (BMS) (2.5 eq) - Handle with extreme caution (Stench/Pyrophoric).

-

Anhydrous THF (10 volumes)

Protocol:

-

Inertion: Flame-dry a reactor and purge with Nitrogen/Argon.

-

Suspension: Suspend the Amino Acid (e.g., 90.6 g, 0.5 mol) in Anhydrous THF (900 mL). Cool to

. -

Addition: Add BMS (approx. 125 mL, 10M concentration or equivalent dilution) dropwise via an addition funnel, maintaining internal temperature

. Hydrogen gas evolution will occur ( -

Reflux: Once addition is complete and gas evolution subsides, warm to room temperature, then heat to reflux (

) for 4–6 hours.-

Mechanism:[2] The borane reduces the carboxylate. The amine forms a

adduct.

-

-

Quench (Methanolysis):

-

Cool to

. -

Carefully add Methanol (200 mL) dropwise. This destroys excess borane and breaks the amine-borane complex (vigorous gas evolution).

-

-

Acid Hydrolysis: Add 6M HCl (200 mL) and reflux for 1 hour to fully cleave boron-nitrogen bonds.

-

Isolation:

-

Concentrate to remove THF/MeOH.

-

Neutralize the aqueous residue with NaOH (to pH ~9–10).

-

Extract with Ethyl Acetate or n-Butanol (3 x 300 mL).

-

Dry organics over

and concentrate.

-

-

Purification: Recrystallize from Isopropanol/Ether or convert to HCl salt for higher stability.

Method B: Asymmetric Synthesis (Enantiopure)

Best for: Drug development requiring high ee% (S-isomer).

Strategy: Ellman's Auxiliary Approach. Instead of the Rodionov reaction, we use a Reformatsky-type addition to a chiral sulfinimine.

Workflow Diagram:

Figure 2: Asymmetric pathway utilizing Ellman's auxiliary for stereochemical control.

Protocol Summary:

-

Imine Formation: Condense 3-hydroxybenzaldehyde (phenol protected as benzyl ether recommended) with (R)-tert-butanesulfinamide using

in THF. -

Reformatsky Addition: React the sulfinimine with the Reformatsky reagent derived from Ethyl bromoacetate and Zinc. This yields the

-amino ester with high diastereoselectivity (typically >90% de). -

Global Reduction/Deprotection: Treat with

to reduce the ester to the alcohol, followed by HCl treatment to remove the sulfinyl group and benzyl protection (if used).

Part 4: Analytical Specifications & Data

Table 1: Physicochemical Properties & Validation

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 145–148 °C (HCl salt) | Capillary Method |

| MS (ESI+) | [M+H]+ = 168.1 m/z | LC-MS |

| 1H NMR (D2O) | 400 MHz NMR | |

| Solubility | Soluble in Water, MeOH; Sparingly in DCM | Solubility Test |

| Chiral Purity | > 98% ee (for Method B) | Chiral HPLC (Daicel Chiralpak AD-H) |

Part 5: Safety & Handling (HSE)

-

Borane-DMS: Highly pyrophoric and generates hydrogen gas. Must be handled under inert atmosphere. The sulfide byproduct has a potent, disagreeable odor; use bleach scrubbers for exhaust.

-

Ammonium Acetate: Hygroscopic. Ensure dry storage to maintain stoichiometry in the Rodionov step.

-

Phenolic Intermediates: Potential skin irritants. Wear nitrile gloves and lab coats.

References

-

Rodionov Reaction Mechanism & Scope

- Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of -amino acids." Berichte der deutschen chemischen Gesellschaft, 1926, 59, 2952.

-

Kovacs, J. et al.

-Amino Acids." Journal of Organic Chemistry, 1971 .

-

Borane Reduction of Amino Acids

- Abiko, A.; Masamune, S. "Reduction of -Amino Acids to Amino Alcohols." Tetrahedron Letters, 1992, 33, 5517.

-

McKennon, M. J.; Meyers, A. I. "A convenient reduction of amino acids to amino alcohols." Journal of Organic Chemistry, 1993 , 58, 3568-3571.

-

Ellman's Auxiliary (Asymmetric Synthesis)

-

Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35, 984.

-

-

Compound Data Verification

-

PubChem CID: 44891238 (3-(1-Amino-3-hydroxypropyl)phenol).

-

Sources

Application Notes and Protocols for the Enantioselective Preparation of 3-(1-Amino-3-hydroxypropyl)phenol

Introduction: The Significance of Chiral 1,3-Amino Alcohols

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. Enantiomerically pure compounds are critical as the biological activity of stereoisomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. 3-(1-Amino-3-hydroxypropyl)phenol is a valuable chiral 1,3-amino alcohol building block. Its structural motif is present in a range of pharmacologically active agents, making its efficient and stereocontrolled synthesis a topic of considerable interest for researchers in medicinal chemistry and process development.

This document provides a comprehensive technical guide for the enantioselective preparation of 3-(1-Amino-3-hydroxypropyl)phenol. We will explore a robust synthetic strategy commencing with the preparation of a key precursor ketone, followed by a highly efficient asymmetric reductive amination. A biocatalytic approach using transaminases will also be discussed as a powerful alternative. Detailed, step-by-step protocols, grounded in established chemical principles, are provided to enable researchers to successfully synthesize the target molecule with high enantiopurity.

Strategic Overview: A Two-Step Approach to Enantiopurity

The proposed synthetic route is a two-step process designed for efficiency and high stereochemical control. The strategy hinges on the asymmetric synthesis of the chiral amine from a prochiral ketone precursor.

-

Synthesis of the Precursor Ketone: The initial step involves the synthesis of the key intermediate, 3-hydroxy-1-(3-hydroxyphenyl)propan-1-one. This molecule provides the complete carbon skeleton of the target compound.

-

Enantioselective Reductive Amination: The core of the enantioselectivity is introduced in the second step through the asymmetric reductive amination of the precursor ketone. This transformation simultaneously forms the chiral center and introduces the primary amine. We will detail a highly effective method using a well-defined ruthenium catalyst.

Diagram 1: Overall synthetic workflow.

Part 1: Synthesis of the Precursor Ketone: 3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one

The synthesis of the β-hydroxy ketone precursor can be efficiently achieved via a Mannich reaction with 3'-hydroxyacetophenone, followed by hydrolysis. This approach is advantageous due to the ready availability of the starting materials.

Protocol 1: Synthesis of 3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one

This protocol is adapted from general procedures for the synthesis of ketonic Mannich bases and their subsequent conversion.[1]

Materials:

-

3'-Hydroxyacetophenone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Mannich Base Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-hydroxyacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol.

-

Add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

-

Work-up and Isolation of the Mannich Base:

-

Dissolve the residue in deionized water and transfer to a separatory funnel.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

-

Carefully basify the aqueous layer with a saturated solution of NaHCO₃ until a precipitate forms.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Mannich base.

-

-

Hydrolysis to the β-Hydroxy Ketone:

-

The crude Mannich base is then subjected to hydrolysis to yield the desired β-hydroxy ketone. This can often be achieved by heating in water or a dilute acid. A more controlled method involves the replacement of the amine moiety. For the purpose of this protocol, we will assume a simple hydrolysis.

-

Dissolve the crude Mannich base in a mixture of water and ethanol.

-

Adjust the pH to be slightly acidic with dilute HCl.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-hydroxy-1-(3-hydroxyphenyl)propan-1-one.

-

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Enantioselective Reductive Amination

With the precursor ketone in hand, the crucial asymmetric transformation can be performed. Asymmetric reductive amination using a chiral transition metal catalyst is a highly efficient method for the synthesis of chiral primary amines.[2] We will focus on a ruthenium-catalyzed reaction, which has shown broad applicability and high enantioselectivity for a variety of ketones.[2][3]

Diagram 2: Experimental workflow for asymmetric reductive amination.

Protocol 2: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is based on well-established procedures for the asymmetric reductive amination of aryl ketones using Noyori-type catalysts.[2][3]

Materials:

-

3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one

-

Ammonium acetate (NH₄OAc)

-

[RuCl((S,S)-Ts-DPEN)(p-cymene)] (or the (R,R)-enantiomer for the other product enantiomer)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Setup:

-

To a clean and dry high-pressure reactor equipped with a magnetic stir bar, add 3-hydroxy-1-(3-hydroxyphenyl)propan-1-one (1.0 eq) and ammonium acetate (5-10 eq).

-

Add the chiral ruthenium catalyst, [RuCl((S,S)-Ts-DPEN)(p-cymene)], at a substrate-to-catalyst ratio (S/C) of 1000:1 to 5000:1.

-

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol.

-

-

Reaction:

-

Seal the reactor and purge several times with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Open the reactor and concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dissolve the residue in a mixture of water and ethyl acetate.

-

Separate the layers. The product may be in either the aqueous or organic layer depending on the pH. It is advisable to perform extractions under both acidic and basic conditions to ensure complete recovery.

-

For acidic extraction, acidify the aqueous layer with dilute HCl and extract with an organic solvent to remove any non-basic impurities. Then, basify the aqueous layer with a base such as NaOH or NaHCO₃ and extract the product with ethyl acetate or dichloromethane.

-

Combine the organic extracts containing the product, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution with a solvent system containing a small percentage of triethylamine (e.g., dichloromethane/methanol/triethylamine) is often effective for primary amines to prevent tailing.

-

Characterization and Enantiomeric Excess (e.e.) Determination:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

-

The enantiomeric excess of the product must be determined by chiral High-Performance Liquid Chromatography (HPLC).[4][5]

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often effective for the separation of chiral amines and amino alcohols.

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.

-

The exact conditions (column, mobile phase composition, flow rate, and detection wavelength) will need to be optimized for this specific compound.

-

| Parameter | Typical Value | Reference |

| Catalyst | [RuCl((S,S)-Ts-DPEN)(p-cymene)] | [3] |

| Substrate/Catalyst Ratio | 1000:1 - 5000:1 | [6] |

| Amine Source | Ammonium Acetate | General Practice |

| Reductant | H₂ gas | [2] |

| Pressure | 10 - 50 atm | [6] |

| Solvent | Methanol | [6] |

| Temperature | 50 - 80 °C | [6] |

| Expected Yield | >90% | [3] |

| Expected e.e. | >95% | [3] |

Alternative Strategy: Biocatalytic Reductive Amination